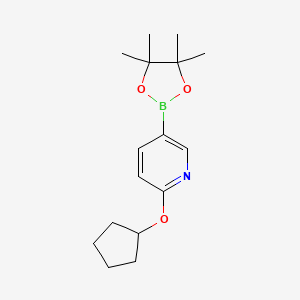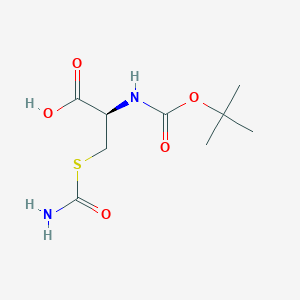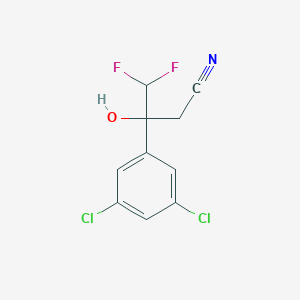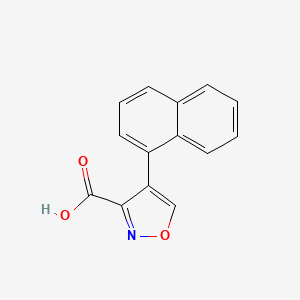![molecular formula C13H13Cl2F2NO2 B13715863 trans-4-[(2,6-Dichloro-4-pyridyl)difluoromethyl]cyclohexanecarboxylic Acid](/img/structure/B13715863.png)
trans-4-[(2,6-Dichloro-4-pyridyl)difluoromethyl]cyclohexanecarboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4-[(2,6-Dichloro-4-pyridyl)difluoromethyl]cyclohexanecarboxylic Acid: is a chemical compound with the molecular formula C13H13Cl2F2NO2 and a molecular weight of 324.15 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a pyridyl group that is further substituted with dichloro and difluoromethyl groups.
准备方法
The synthesis of trans-4-[(2,6-Dichloro-4-pyridyl)difluoromethyl]cyclohexanecarboxylic Acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions can be optimized to achieve high yields and purity of the desired product.
化学反应分析
trans-4-[(2,6-Dichloro-4-pyridyl)difluoromethyl]cyclohexanecarboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridyl ring, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
trans-4-[(2,6-Dichloro-4-pyridyl)difluoromethyl]cyclohexanecarboxylic Acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical structure.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of trans-4-[(2,6-Dichloro-4-pyridyl)difluoromethyl]cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
trans-4-[(2,6-Dichloro-4-pyridyl)difluoromethyl]cyclohexanecarboxylic Acid can be compared with other similar compounds, such as:
- 4-(2,6-Dichloro-4-pyrimidyl)morpholine
- 2-Chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and applications.
属性
分子式 |
C13H13Cl2F2NO2 |
|---|---|
分子量 |
324.15 g/mol |
IUPAC 名称 |
4-[(2,6-dichloropyridin-4-yl)-difluoromethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H13Cl2F2NO2/c14-10-5-9(6-11(15)18-10)13(16,17)8-3-1-7(2-4-8)12(19)20/h5-8H,1-4H2,(H,19,20) |
InChI 键 |
LFRRYXPQSLKYNV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1C(=O)O)C(C2=CC(=NC(=C2)Cl)Cl)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde](/img/structure/B13715801.png)

![(2S)-N-[(4S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13715803.png)
![3-Chloro-N-[1-(pyridin-4-yl)ethyl]-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B13715810.png)


![(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B13715832.png)

![tert-Butyl 2-((2-chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13715851.png)

![Ethyl 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B13715860.png)


amino}methyl)cyclopropan-1-amine](/img/structure/B13715870.png)
